3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride
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Overview
Description
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride is a fluorinated piperidine derivative. This compound is of interest due to its unique chemical properties, which include the presence of multiple fluorine atoms. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioactivity.
Preparation Methods
The synthesis of 3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of 3,3-difluoropiperidine with fluoromethylating agents under controlled conditions . Industrial production methods may involve the use of specialized fluorinating reagents and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in cross-coupling reactions, such as C-N coupling, to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
3,3-Difluoro-4-(fluoromethyl)piperidine hydrochloride can be compared with other fluorinated piperidine derivatives, such as:
4-(Fluoromethyl)piperidine hydrochloride: Similar in structure but with different fluorination patterns, leading to variations in reactivity and applications.
3,3-Difluoro-4-piperidinone hydrochloride: Another fluorinated piperidine derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical and biological properties, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
3,3-difluoro-4-(fluoromethyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-3-5-1-2-10-4-6(5,8)9;/h5,10H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKIZVUWCNAIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CF)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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